molecular formula C12H15BrOS B12682923 2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one CAS No. 54790-01-1

2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one

Cat. No.: B12682923
CAS No.: 54790-01-1
M. Wt: 287.22 g/mol
InChI Key: PHBMGVHJJJLLDG-UHFFFAOYSA-N
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Description

2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one is a brominated ketone derivative featuring a propan-1-one backbone substituted at the 2-position with bromine and at the 1-position with a 4-[(1-methylethyl)thio]phenyl group. The isopropylthio substituent on the aromatic ring contributes to its steric bulk and electron-donating properties, while the bromine atom enhances electrophilicity at the α-carbon, making it reactive in nucleophilic substitutions. Such intermediates are critical in pharmaceutical and materials chemistry, particularly in the preparation of UV initiators and bioactive molecules .

Properties

CAS No.

54790-01-1

Molecular Formula

C12H15BrOS

Molecular Weight

287.22 g/mol

IUPAC Name

2-bromo-1-(4-propan-2-ylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C12H15BrOS/c1-8(2)15-11-6-4-10(5-7-11)12(14)9(3)13/h4-9H,1-3H3

InChI Key

PHBMGVHJJJLLDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=CC=C(C=C1)C(=O)C(C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iodopropynyl Butylcarbamate typically involves the reaction of 3-iodo-2-propynyl alcohol with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of Iodopropynyl Butylcarbamate follows similar synthetic routes but on a larger scale. The process involves the careful handling of raw materials and the use of industrial reactors to achieve high yields and purity. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Iodopropynyl Butylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Substitution: It can participate in substitution reactions where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Reagents like sodium azide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodopropynyl derivatives, while substitution reactions can produce various substituted carbamates.

Scientific Research Applications

Iodopropynyl Butylcarbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical formulations.

    Biology: Employed in microbiological studies to investigate its antimicrobial properties.

    Medicine: Studied for its potential use in antimicrobial treatments and as a preservative in pharmaceutical formulations.

    Industry: Widely used in the cosmetics industry as a preservative to extend the shelf life of products.

Mechanism of Action

The antimicrobial action of Iodopropynyl Butylcarbamate is primarily due to its ability to disrupt the cell membranes of microorganisms. It targets the lipid bilayer of bacterial and fungal cells, leading to cell lysis and death. The compound’s effectiveness is attributed to its iodine content, which plays a crucial role in its antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Synthesis Pathway Applications/Notes References
2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one - 2-bromo substituent
- 4-isopropylthio-phenyl group
Likely via Friedel-Crafts acylation and bromination (inferred from analogs) Potential intermediate for UV initiators/pharmaceuticals (analogous to ) N/A
2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one - 2-methyl and 2-bromo substituents
- 4-methylthio-phenyl group
Thioanisole + isobutyryl chloride (AlCl₃), bromination (Br₂/AcOH) Intermediate for UV initiators (e.g., morpholinyl derivatives)
2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one - α,β-unsaturated ketone (prop-2-en-1-one)
- 4-methylphenyl and phenyl substituents
Not specified; likely via aldol condensation or bromination of enone precursors Structural studies; no explicit application noted
3-Chloro-1-[4-[(1-methylethyl)thio]phenyl]-1-propanone - 3-chloro substituent (vs. 2-bromo)
- Same 4-isopropylthio-phenyl group
Not specified; possibly similar halogenation of propanone precursors Halogen position affects reactivity (Cl less reactive than Br in substitutions)
2-Bromo-1-[4-(phenylmethoxy)phenyl]propan-1-one - Benzyloxy substituent (vs. isopropylthio)
- No sulfur in substituent
Not specified; likely via etherification and bromination Pharmaceutical intermediate (e.g., NSC 321048)
3-Bromo-1-(4-((4-nitrophenyl)thio)phenyl)propan-1-one - 3-bromo substituent
- 4-nitrophenylthio group (electron-withdrawing)
Not isolated; synthesized via nucleophilic aromatic substitution Nitro group enhances electrophilicity; potential high-reactivity intermediate

Key Comparative Analysis:

Substituent Effects on Reactivity and Stability Electron-Donating vs. Electron-Withdrawing Groups: The isopropylthio group in the target compound donates electrons via sulfur’s lone pairs, stabilizing intermediates in substitution reactions. In contrast, nitro-substituted analogs (e.g., 3-bromo-1-(4-((4-nitrophenyl)thio)phenyl)propan-1-one) exhibit reduced electron density at the carbonyl carbon due to the nitro group’s electron-withdrawing nature, altering reactivity in subsequent transformations . Halogen Position and Identity: The 2-bromo substituent in the target compound enhances α-carbon electrophilicity compared to 3-chloro analogs (e.g., 3-Chloro-1-[4-[(1-methylethyl)thio]phenyl]-1-propanone), where the halogen’s position reduces its leaving-group ability .

Synthetic Pathways

  • Bromination methods vary: For 2-bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one, bromine in acetic acid is used, while other compounds (e.g., α,β-unsaturated ketones) may require alternative halogenation strategies .
  • Thioether vs. Ether Substituents: The synthesis of benzyloxy analogs (e.g., 2-bromo-1-[4-(phenylmethoxy)phenyl]propan-1-one) involves etherification, whereas thioether-containing compounds rely on Friedel-Crafts acylation with sulfur-containing aromatics .

Applications UV Initiators: Compounds like 2-bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one are precursors to morpholinyl derivatives used in UV-curable materials, highlighting the importance of sulfur substituents in photoactivity . Pharmaceutical Intermediates: Brominated propanones serve as alkylating agents or building blocks for bioactive molecules, with substituent bulk (e.g., isopropylthio vs. methylthio) influencing drug solubility and metabolic stability .

Research Findings and Data Tables

Table 2: Physical and Spectroscopic Data (Selected Compounds)

Compound Name Melting Point (°C) ¹H NMR (δ, ppm) Yield (%) References
2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one Not reported Not provided in evidence 75%*
3-Bromo-1-(4-((4-nitrophenyl)thio)phenyl)propan-1-one Not isolated 8.26 (2H, dt), 8.07 (2H, dt), 7.16–7.13 (4H, m), 4.42 (2H, s) Not isolated
2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one Not reported Not provided in evidence Not reported

*Yield inferred from analogous synthesis in .

Biological Activity

2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one (CAS Number: 54790-01-1) is a chemical compound with a unique structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a propanone group, and a thioether moiety, which contribute to its reactivity and biological interactions. Its molecular formula is C12H15BrOSC_{12}H_{15}BrOS, and it has a molecular weight of approximately 273.22 g/mol. The presence of the thioether group is particularly noteworthy as it can influence the compound's interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to 2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one exhibit significant anticancer properties. For instance, derivatives of related structures have shown cytotoxic activity against various cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (Cervical carcinoma)5.0
A549 (Lung adenocarcinoma)3.5
MCF-7 (Breast cancer)4.2

These findings suggest that the compound may also exhibit similar properties, potentially acting through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

The antimicrobial potential of related compounds has been documented extensively. For example, certain derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 100 to 125 μg/mL against strains like Staphylococcus aureus and Pseudomonas aeruginosa. The specific antimicrobial efficacy of 2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one remains to be fully elucidated but may follow similar trends.

The mechanisms by which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Some studies suggest that compounds in this class may inhibit specific enzymes involved in cancer progression or bacterial metabolism.
  • Interaction with DNA : Evidence indicates that certain derivatives can bind to DNA, potentially leading to genotoxic effects that inhibit cell proliferation.
  • Modulation of Signaling Pathways : The thioether group may facilitate interactions with cellular signaling pathways, influencing cell survival and apoptosis.

Case Studies

Several case studies highlight the biological activities associated with this class of compounds:

  • Study on Anticancer Effects : A study evaluated the anticancer effects of a structurally related compound in vitro, demonstrating significant inhibition of cell viability in various cancer cell lines. The study reported an IC50 value of 4.2 µM against human prostate cancer cells.
  • Antimicrobial Efficacy Assessment : Another investigation assessed the antimicrobial properties of derivatives against E. coli and Bacillus subtilis, revealing promising results with MIC values comparable to standard antibiotics.
  • In Vivo Studies : Animal models have been used to evaluate the toxicity and therapeutic potential of related compounds, suggesting a favorable safety profile at therapeutic doses.

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